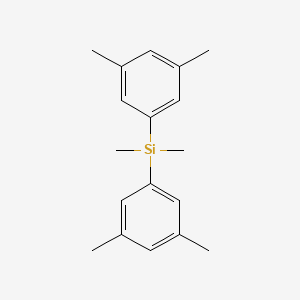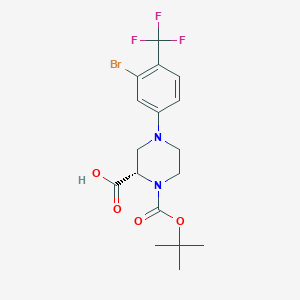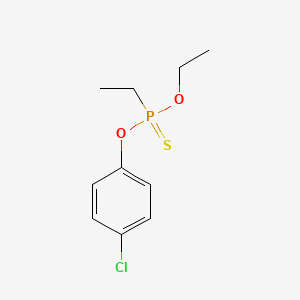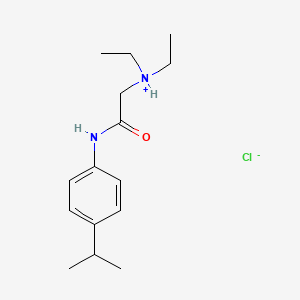
2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core, a piperazine ring, and an ethoxyethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.
Alkylation: The chlorinated phenothiazine is alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Piperazine Introduction: The propyl chain is reacted with piperazine to form the piperazinyl derivative.
Ethoxyethanol Addition: Finally, the piperazinyl derivative is reacted with ethoxyethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.
Pathways Involved: It modulates neurotransmitter signaling pathways, leading to altered neuronal activity and therapeutic effects in psychiatric conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-chloro-10-phenothiazinyl)-N,N-dimethylethanamine
- 3-(2-chloro-10-phenothiazinyl)-N-methyl-1-propanamine
- N’-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
Uniqueness
2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol is unique due to its specific combination of a phenothiazine core, a piperazine ring, and an ethoxyethanol moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
19142-68-8 |
|---|---|
Molekularformel |
C24H32ClN3O2S |
Molekulargewicht |
462.0 g/mol |
IUPAC-Name |
2-[2-[4-[3-(2-chlorophenothiazin-10-yl)-2-methylpropyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C24H32ClN3O2S/c1-19(17-27-10-8-26(9-11-27)12-14-30-15-13-29)18-28-21-4-2-3-5-23(21)31-24-7-6-20(25)16-22(24)28/h2-7,16,19,29H,8-15,17-18H2,1H3 |
InChI-Schlüssel |
CSJGNRAVTRAKFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




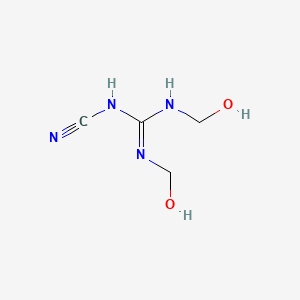

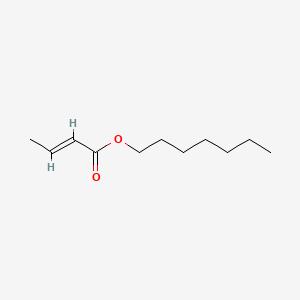
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
